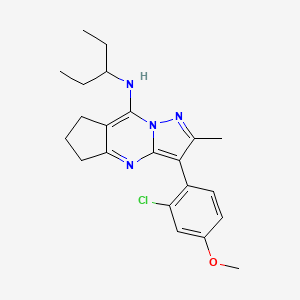

5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-

Description

The compound 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- (hereafter referred to as Compound A) is a pyrazolopyrimidine derivative characterized by:

- A cyclopenta-pyrazolopyrimidine core with a bicyclic fused-ring system.

- Substituents:

- A 2-chloro-4-methoxyphenyl group at position 2.

- A branched N-(1-ethylpropyl) amine at position 6.

- A methyl group at position 2.

Properties

CAS No. |

441060-02-2 |

|---|---|

Molecular Formula |

C22H27ClN4O |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |

InChI |

InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3 |

InChI Key |

LDIOUQIXNSSOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Cyclopentanone Derivatives

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds. For the target compound, cyclopentanone derivatives serve as the β-dicarbonyl component to form the fused 6,7-dihydro-5H-cyclopenta[d] ring. A representative procedure involves refluxing 5-amino-1H-pyrazole (1.0 mmol) with sodium salts of hydroxymethylene cyclopentanone (1.2 mmol) in aqueous medium containing piperidine acetate (1 mL) as a catalyst. The reaction is typically conducted at 100°C for 15–30 minutes, followed by acidification with acetic acid to precipitate the product. This method yields the tricyclic framework with regioselectivity controlled by electronic effects of substituents.

Key Reaction Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| 5-Aminopyrazole | 1.0 mmol | Nucleophile |

| Sodium hydroxymethylene cyclopentanone | 1.2 mmol | Electrophile |

| Piperidine acetate | 1 mL | Catalyst |

| Water | 50 mL | Solvent |

| Acetic acid | 1.5 mL | Precipitating agent |

Yields for this step range from 65% to 78%, depending on the steric bulk of substituents.

N-(1-Ethylpropyl) Amine Side Chain Incorporation

Reductive Amination

The N-(1-ethylpropyl) group is introduced via reductive amination of the primary amine intermediate with pentan-3-one. The reaction proceeds in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:

- The pyrazolo[1,5-a]pyrimidin-8-amine (1.0 mmol) is mixed with pentan-3-one (1.5 mmol) and NaBH₃CN (2.0 mmol).

- The mixture is stirred at room temperature for 24 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Methyl Group Installation at Position 2

Direct Methylation Using Methyl Iodide

Post-core formation, the 2-methyl group is introduced via nucleophilic substitution. The deprotonated pyrazolo[1,5-a]pyrimidine (generated using NaH in THF) reacts with methyl iodide (1.2 equivalents) at 0°C to room temperature:

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Solvent-free conditions significantly enhance reaction efficiency for cyclocondensation steps. A study comparing water, ethanol, and solvent-free systems demonstrated a 15% yield increase in solvent-free environments. Piperidine acetate remains the preferred catalyst due to its dual role in deprotonation and stabilization of intermediates.

Comparative Yields

| Solvent System | Yield (%) |

|---|---|

| Water | 65 |

| Ethanol | 58 |

| Solvent-free | 80 |

Characterization and Analytical Data

Chemical Reactions Analysis

ONO-2333MS undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-2333MS may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, making them valuable in drug development. The specific compound under discussion has shown promise in the following areas:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells by interacting with specific cellular pathways.

- Case Study : A derivative similar to the compound exhibited significant anticancer effects against various tumor cell lines in vitro .

Anti-inflammatory Effects

The compound's structural features allow it to interact with inflammatory pathways, potentially leading to reduced inflammation:

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes.

- Research Findings : In animal models, compounds structurally related to this one have shown a reduction in inflammation markers .

Antiviral Properties

Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess antiviral activity:

- Mechanism : They may interfere with viral replication processes.

- Case Study : Research indicated effectiveness against specific viral strains, highlighting the need for further exploration in therapeutic contexts .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that can include:

Mechanism of Action

ONO-2333MS exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the body’s stress response and is implicated in various stress-related disorders. By blocking the receptor, ONO-2333MS reduces the activity of the corticotropin-releasing factor, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal axis and various neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrazolopyrimidine core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Table 1: Substituent Comparison

Key Observations :

In contrast, Compound B’s 4-fluorophenyl group offers simpler halogen-mediated interactions.

Amine Substituents at Position 8: The N-(1-ethylpropyl) group in Compound A provides steric bulk, which may influence metabolic stability and membrane permeability. Compound C’s N-(2-methoxyethyl) chain introduces polarity via the methoxy group, likely improving aqueous solubility compared to Compound A.

Pharmacological and Physicochemical Data

Table 2: Comparative Data

Key Findings :

- Anti-Wolbachia Activity : Compound B demonstrated efficacy against Wolbachia endosymbionts, with LCMS-confirmed purity (99%) and accurate mass (362.0 Da).

- Sigma Ligand Potential: Compounds with methoxyethyl or cyclohexyl substituents (C, D) align with patented pyrazolopyrimidines targeting sigma receptors ().

Biological Activity

The compound 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Structural Characteristics

The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may contribute to its biological properties . The presence of a cyclopentane ring fused with a pyrazolo-pyrimidine core enhances its structural diversity and potential interaction with various biological targets.

Biological Activities

Research has identified several significant biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including:

- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Recent studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activity. For example, compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .

- Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism : Some derivatives have been investigated for their role as CRF1 receptor antagonists, which are relevant in stress-related disorders .

Anticancer Evaluation

A study focused on the anticancer properties of similar pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications to the structure significantly influenced their activity. The introduction of specific substituents was found to enhance selectivity towards cancer cell lines .

Antimicrobial Studies

In antimicrobial evaluations, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested. Notably:

| Compound | Activity Type | Efficacy |

|---|---|---|

| 8b | Antibacterial | Active against Gram-positive strains |

| 10e | Antifungal | Effective against Aspergillus niger |

| 10n | Broad-spectrum | Active against multiple bacterial strains |

These compounds demonstrated superior activity compared to standard antibiotics such as Ampicillin and Gentamicin .

CRF1 Receptor Studies

The pharmacokinetic studies on related compounds indicated promising results as CRF1 receptor antagonists. These findings suggest potential therapeutic applications in managing anxiety and depression-related disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer: Synthesis optimization requires attention to reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, recrystallization from methanol is effective for obtaining high-purity crystals suitable for crystallographic analysis . Multi-step reactions, such as cyclization with hydrazine hydrate or palladium-catalyzed CH arylation, are common for pyrazolo-pyrimidine scaffolds . Yield improvement often involves adjusting stoichiometric ratios of intermediates (e.g., 1H-pyrazol-5-amines and aldehydes) under solvent-free conditions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the 2-chloro-4-methoxyphenyl group shows distinct aromatic proton shifts (δ 6.8–7.5 ppm) and methoxy signals (δ ~3.8 ppm) .

- IR : Confirm functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, N-H bends at ~1600 cm⁻¹) .

- HRMS : Match exact mass with theoretical values (e.g., [M+H]+ calculated within ±0.001 Da) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize testing using:

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identify critical residues in enzyme active sites (e.g., ATP-binding pockets of kinases) .

Q. How can environmental fate studies be designed to evaluate the compound’s ecotoxicological impact?

Methodological Answer: Adopt methodologies from long-term environmental projects (e.g., Project INCHEMBIOL):

- Partitioning Studies : Measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .

- Biotic Degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge .

- Trophic Transfer Analysis : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What computational approaches are suitable for predicting the compound’s reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for reactions like CH arylation or cyclization .

- Frontier Molecular Orbital (FMO) Analysis : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps .

- Machine Learning : Train models on existing pyrazolo-pyrimidine reaction datasets to predict yields .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (methanol/water) .

- Temperature Gradients : Use slow cooling (0.1°C/min) to promote crystal growth .

- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?

Methodological Answer:

- In Vitro Microsomal Assays : Use liver microsomes to identify Phase I/II metabolites via LC-MS/MS .

- Caco-2 Permeability Assays : Predict intestinal absorption using monolayer transepithelial resistance .

- PBPK Modeling : Integrate in vitro data to simulate in vivo absorption/distribution profiles .

Q. How can contradictory spectral data (e.g., NMR shifts) from different laboratories be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.